1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene
Description
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain, an ethyl group at the 2-position, and a fluorine atom at the 5-position. The bromopropyl moiety introduces reactivity for nucleophilic substitution, while the fluorine and ethyl groups modulate electronic and steric properties. This compound is structurally analogous to intermediates in pharmaceutical and agrochemical synthesis, where halogenated aromatics are pivotal for coupling reactions . Its molecular structure can be analyzed using crystallographic tools like SHELX, which is widely employed for small-molecule refinement .
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
VHADGBDBJRMEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene typically involves the bromination of 2-ethyl-5-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 2-ethyl-5-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromine atom at the benzylic position, forming 1-bromo-2-ethyl-5-fluorobenzene. Subsequently, the brominated intermediate undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, with unique properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromopropyl and fluorine groups can enhance binding affinity and selectivity towards the target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Bromopropyl vs. Simpler Alkyl-Halogen Derivatives
The presence of the 3-bromopropyl chain distinguishes this compound from simpler analogs like (3-bromopropyl)benzene (CAS 637-59-2) , which lacks ethyl and fluorine substituents.
| Compound | Substituents | CAS Number | Key Reactivity |
|---|---|---|---|
| 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene | 2-ethyl, 5-F, 3-bromopropyl | N/A | High electrophilicity, steric hindrance |
| (3-Bromopropyl)benzene | 3-bromopropyl | 637-59-2 | Moderate reactivity, no steric hindrance |
| (Dichloromethyl)benzene | dichloromethyl | 98-87-3 | Lower halogen reactivity, planar structure |
Fluorine Position: 5-Fluoro vs. 4-Fluoro Isomers
The 5-fluoro substitution in the target compound contrasts with 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-... from , where fluorine occupies the 4-position. The 5-fluoro group creates a meta-directing effect on the benzene ring, whereas 4-fluoro (para) substituents exert stronger electron-withdrawing effects, altering regioselectivity in electrophilic substitutions.
Halogen Comparisons: Bromo vs. Chloro Derivatives
Compared to (dichloromethyl)benzene (CAS 98-87-3) , the bromine in the target compound offers higher leaving-group ability in nucleophilic substitutions. Bromine’s larger atomic radius also increases polarizability, enhancing reactivity in Suzuki-Miyaura couplings relative to chlorine analogs.
Alkyl Chain Impact: Ethyl vs. Methyl or Propyl Groups
Conversely, a propyl chain would further increase lipophilicity but might complicate synthetic purification steps.
Biological Activity
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C11H14BrF
- Molecular Weight : 251.14 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its structural features, particularly the bromopropyl and fluorobenzene moieties. These groups may interact with biological targets through:
- Lipophilicity : The fluorine atom increases lipophilicity, enhancing membrane penetration.
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, potentially modifying biomolecules.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies:
- In vitro Studies : The compound exhibited effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
Anticancer Activity
Recent studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Study on Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of halogenated compounds, including this compound. The results indicated significant antibacterial activity correlated with the presence of halogens in the structure.
Study on Anticancer Activity
In a recent publication, researchers explored the anticancer effects of various alkyl-substituted benzenes. The study highlighted that compounds similar to this compound demonstrated substantial cytotoxicity against several cancer cell lines, suggesting potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
